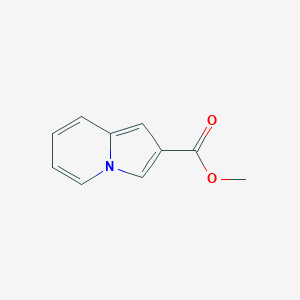

Methyl indolizine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZENCFVMMTWFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344898 | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16959-62-9 | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indolizine-2-carboxylate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine class, a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on established experimental protocols and the potential of the indolizine core in modulating key signaling pathways relevant to drug discovery.

Chemical Identity and Physicochemical Properties

This compound is formally known by its IUPAC name, methyl 2-indolizinecarboxylate . It is a solid at room temperature with a melting point of 97-98 °C.

| Property | Value | Reference |

| IUPAC Name | methyl 2-indolizinecarboxylate | N/A |

| CAS Number | 16959-62-9 | N/A |

| Molecular Formula | C₁₀H₉NO₂ | N/A |

| Molecular Weight | 175.18 g/mol | N/A |

| Melting Point | 97-98 °C | N/A |

| Appearance | Solid | N/A |

Synthesis of the Indolizine Core: Key Methodologies

The synthesis of the indolizine scaffold, and specifically this compound, can be achieved through several established synthetic routes. The most prominent methods include the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.

Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic and versatile method for constructing the indolizine nucleus. It typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.

A general workflow for the Tschitschibabin synthesis of an indolizine core is depicted below.

Caption: General workflow for Tschitschibabin indolizine synthesis.

Experimental Protocol: General Procedure for Tschitschibabin Synthesis

-

Quaternization: A solution of the 2-alkylpyridine and an equimolar amount of the α-halocarbonyl compound in a suitable solvent (e.g., acetone, acetonitrile) is stirred at room temperature or heated to reflux for several hours to form the corresponding pyridinium salt.

-

Cyclization: The pyridinium salt is then treated with a base (e.g., sodium bicarbonate, triethylamine) in a solvent such as ethanol or methanol. The reaction mixture is typically heated to reflux to facilitate the intramolecular cyclization and subsequent aromatization to yield the indolizine derivative.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

1,3-Dipolar Cycloaddition

Another powerful method for the synthesis of indolizines is the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne, such as methyl propiolate. This approach offers a high degree of regioselectivity and is often carried out under mild conditions.

A schematic of the 1,3-dipolar cycloaddition for the synthesis of this compound is shown below.

The Dawn of a Heterocycle: A Technical History of Indolizine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a unique nitrogen-containing heterocyclic aromatic compound, stands as a structural isomer of the more commonly known indole. Its fused bicyclic system, comprising a pyridine and a pyrrole ring sharing a nitrogen atom at the bridgehead, has intrigued chemists for over a century. This technical guide delves into the seminal discoveries, key synthetic milestones, and the foundational understanding of the biological significance of indolizine compounds, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

The journey of indolizine began in 1890 when the Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base.[1] However, it was not until 1912 that the first successful synthesis of the indolizine core was achieved by Scholtz, who initially named the compound "pyrrocoline."[1][2] This pioneering work laid the groundwork for future explorations into the chemistry and reactivity of this fascinating heterocycle.

Key Historical Syntheses

The early development of indolizine chemistry was marked by the establishment of two fundamental synthetic methodologies: the Scholtz reaction and the Chichibabin reaction. These methods, while historically significant, provided the initial access to the indolizine scaffold, paving the way for the synthesis of a myriad of derivatives.

The Scholtz Reaction (1912)

The first synthesis of an indolizine was reported by Scholtz in 1912.[1][2] This method, now known as the Scholtz reaction, involved the high-temperature treatment of 2-methylpyridine (α-picoline) with acetic anhydride.[1] The initial product, which Scholtz termed "picolide," upon hydrolysis, yielded the parent indolizine.[1] A major challenge for Scholtz was the structural elucidation of the intermediate "picolide."[3] Early attempts to synthesize the parent indolizine often resulted in unsatisfactory yields.[3]

The Chichibabin Indolizine Synthesis (1927)

A more general and practical approach for the synthesis of 2-substituted indolizines was developed by Aleksei Chichibabin in 1927.[2][4] The Chichibabin reaction typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound to form a quaternary pyridinium salt, followed by a base-mediated intramolecular cyclization.[4][5] This method proved to be versatile and remains a valuable tool in the synthesis of indolizine derivatives.[4] The yields for the Chichibabin reaction are generally low to moderate, often in the range of 20-30%.[6]

Physicochemical and Spectroscopic Data of Indolizine

The parent indolizine is a white solid with distinct physical and spectroscopic properties that are crucial for its characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [7] |

| Molar Mass | 117.151 g·mol⁻¹ | [7] |

| Melting Point | 75 °C | [7] |

| Boiling Point | 205 °C | [7] |

| Basicity (pKb) | 10.1 | [7] |

Spectroscopic Data of Indolizine

| Spectroscopy | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference |

| ¹H NMR (in CCl₄) | 7.76 (H-5), 7.25 (H-8), 7.14 (H-3), 6.64 (H-2), 6.50 (H-7), 6.31 (H-6), 6.28 (H-1) | [8] |

| ¹³C NMR | Data for various indolizine derivatives are available, but a definitive spectrum for the unsubstituted parent is not consistently reported in early literature. | [9][10][11] |

| UV-Vis (in Methanol) | λmax ≈ 235, 280, 330 nm | [12] |

Experimental Protocols

Scholtz Reaction: Synthesis of Indolizine (Adapted from historical descriptions)

Materials:

-

2-methylpyridine (α-picoline)

-

Acetic anhydride

-

Apparatus for heating to 200-220 °C (e.g., sealed tube or high-pressure autoclave)

-

Apparatus for hydrolysis (e.g., reflux condenser, round-bottom flask)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

A mixture of 2-methylpyridine and acetic anhydride is heated in a sealed tube or autoclave at 200-220 °C for several hours.[1]

-

After cooling, the reaction mixture containing the intermediate "picolide" is subjected to acid hydrolysis, typically by heating with an aqueous acid solution.[1]

-

The resulting solution is cooled and made alkaline to precipitate the crude indolizine.

-

The crude product is then purified by a suitable method, such as recrystallization or distillation, to yield the indolizine as a colorless crystalline solid.[1]

Chichibabin Reaction: General Protocol for 2-Arylindolizine Synthesis

Materials:

-

2-Alkylpyridine (e.g., 2-picoline)

-

α-Haloacetophenone (e.g., phenacyl bromide)

-

Anhydrous solvent (e.g., acetone, ethanol)

-

Base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like DBU)

-

Standard laboratory glassware for reaction, extraction, and purification

Procedure:

-

Quaternization: To a solution of the 2-alkylpyridine in an anhydrous solvent, an equimolar amount of the α-haloacetophenone is added. The mixture is stirred at room temperature or gently heated until the formation of the pyridinium salt is complete (often observed as a precipitate).

-

Cyclization: The pyridinium salt is isolated, or the reaction mixture is treated directly with a base. An aqueous solution of a base like sodium bicarbonate is often used.[13] The mixture is heated, typically at reflux, for a period of time to induce intramolecular cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude indolizine is then purified by column chromatography or recrystallization.

Historical Biological Significance: The Case of Swainsonine

While the parent indolizine scaffold itself is not naturally occurring, its saturated form, indolizidine, is the core of numerous biologically active alkaloids.[14] A historically significant example is swainsonine, an indolizidine alkaloid first isolated from the plant Swainsona canescens.[1][15] The discovery of its mechanism of action was a pivotal moment in understanding the biological roles of indolizidine alkaloids.

Swainsonine was identified as a potent and specific inhibitor of α-mannosidase, a key enzyme involved in glycoprotein processing.[1][16] This inhibition leads to a condition mimicking the genetic lysosomal storage disease mannosidosis.[1]

Swainsonine's Mechanism of Action: Inhibition of α-Mannosidase

The inhibitory effect of swainsonine on α-mannosidase is a classic example of mechanism-based inhibition. The structure of swainsonine mimics the mannosyl cation-like transition state of the substrate during enzymatic hydrolysis.[3] This allows it to bind tightly to the active site of the enzyme, blocking the processing of N-linked glycoproteins in the Golgi apparatus.[3][13]

Conclusion

From its initial theoretical conception in the late 19th century to its first synthesis and the subsequent development of versatile synthetic routes, the history of indolizine is a testament to the progress of organic chemistry. The early work of pioneers like Scholtz and Chichibabin provided the chemical foundation for what is now a thriving area of research. The discovery of the profound biological activity of related indolizidine alkaloids, such as swainsonine, has further solidified the importance of this heterocyclic scaffold in medicinal chemistry and drug development. This guide provides a historical and technical foundation for researchers to build upon as they continue to explore the vast potential of indolizine and its derivatives.

References

- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 4. benchchem.com [benchchem.com]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. thieme.de [thieme.de]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. INDOLIZINE(274-40-8) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchdata.edu.au [researchdata.edu.au]

- 13. Swainsonine - Wikipedia [en.wikipedia.org]

- 14. soc.chim.it [soc.chim.it]

- 15. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Indolizine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl indolizine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in a research and development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that specific spectral data for the unsubstituted this compound is not widely available in publicly accessible literature. The data presented here is a composite representation based on closely related structures and general principles of spectroscopic analysis for this class of compounds. Researchers should consider this as a predictive guide and are encouraged to acquire and report full experimental data for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.2 | s | - |

| H-3 | 7.2 - 7.6 | s | - |

| H-5 | 8.0 - 8.4 | d | 6.5 - 7.5 |

| H-6 | 6.6 - 7.0 | t | 6.5 - 7.5 |

| H-7 | 7.0 - 7.4 | t | 6.5 - 7.5 |

| H-8 | 7.4 - 7.8 | d | 8.5 - 9.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 135 - 140 |

| C-3 | 105 - 110 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 125 - 130 |

| C-8 | 118 - 123 |

| C-8a | 130 - 135 |

| C=O | 160 - 165 |

| -OCH₃ | 50 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic, -OCH₃) | 2850 - 2960 | Medium |

| C=O (ester) | 1710 - 1730 | Strong |

| C=C / C=N (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O (ester) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 175.06 | Molecular Ion |

| [M-OCH₃]⁺ | 144.05 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 116.05 | Loss of carbomethoxy radical |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

FTIR spectra are commonly recorded using a Fourier-transform infrared spectrometer.

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the ion source. For EI, the sample can also be introduced via a direct insertion probe.

-

Ionization: Ionize the sample using either electron impact (typically at 70 eV) or electrospray.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Physical and Chemical Properties of C10H9NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H9NO2 represents a variety of isomers with significant roles in biological systems and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of four prominent isomers: Indole-3-acetic acid, 5-Methoxyindole-2-carboxylic acid, Indole-3-glyoxylic acid, and Hippuric acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of these isomers are crucial for understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of key quantitative data is presented in Table 1 for easy comparison.

| Property | Indole-3-acetic acid | 5-Methoxyindole-2-carboxylic acid | Indole-3-glyoxylic acid | Hippuric acid |

| Molecular Weight ( g/mol ) | 175.18 | 191.18 | 189.17 | 179.17 |

| Melting Point (°C) | 168-170[1] | 199-201[2] | 217 (dec.) | 187-191[3][4] |

| Boiling Point (°C) | 413-415[5] | Not available | Not available | Decomposes at ~240[6][7] |

| Water Solubility | Insoluble[1][8] | Sparingly soluble | Sparingly soluble | Readily soluble in hot water[6][7] |

| Solubility in other solvents | Soluble in ethanol (50 mg/mL), methanol, DMSO; sparingly in chloroform[1][8] | Not available | Not available | Soluble in hot ethanol; slightly soluble in cold water, chloroform, ether[3] |

| pKa | Not available | Not available | Not available | ~3.6 |

| LogP | 1.41[9] | Not available | Not available | 0.31[4] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail generalized experimental protocols for key properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus and heated slowly.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

-

Purity Check: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Small-scale):

-

Apparatus Setup: A small amount of the liquid is placed in a test tube with an inverted capillary tube (sealed at the top). This setup is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an oil bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10][11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Initial Test in Water: A small, measured amount of the compound (e.g., 10-20 mg) is added to a test tube containing a small volume of water (e.g., 1 mL). The tube is agitated, and the solubility is observed.

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH).[12][13] Solubility in dilute acid suggests a basic functional group (e.g., amine), while solubility in dilute base suggests an acidic functional group (e.g., carboxylic acid or phenol).

-

Test in Organic Solvents: Solubility is also assessed in common organic solvents like ethanol, ether, and dichloromethane to understand its polarity.[14]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[15]

-

Analysis: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.[15] 2D NMR techniques (e.g., COSY, HSQC) can be used to determine the connectivity of atoms.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or a solid mixed with KBr to form a pellet.

-

Analysis: The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds, allowing for the identification of functional groups such as C=O, O-H, N-H, and C-O.[16][17]

-

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure from fragmentation patterns.

-

Analysis: The compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak gives the molecular weight of the compound.

-

Signaling and Metabolic Pathways

Several isomers of C10H9NO2 are involved in crucial biological pathways.

Indole-3-acetic acid (IAA) Biosynthesis and Signaling

Indole-3-acetic acid is the most common and physiologically active plant hormone of the auxin class, playing a central role in plant growth and development.[1] It is synthesized from tryptophan through several pathways.

Hippuric Acid Metabolism

Hippuric acid is a normal component of urine and its levels can be indicative of exposure to certain aromatic compounds. It is formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[6]

Experimental Workflows

The following diagrams illustrate logical workflows for common experimental procedures in the characterization of C10H9NO2 isomers.

General Workflow for Physicochemical Property Determination

Workflow for Spectroscopic Structure Elucidation

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Hippuric acid | 495-69-2 [chemicalbook.com]

- 4. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 6. Hippuric acid - Wikipedia [en.wikipedia.org]

- 7. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]

- 8. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 9. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. orgchemboulder.com [orgchemboulder.com]

The Biological Versatility of Indolizine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Indolizine, a fused heterocyclic system isomeric to indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of indolizine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of indolizine-based compounds.

Anticancer Activity

Indolizine derivatives have shown significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines.[1][2] Their planar structure facilitates intercalation with biomacromolecules, a key feature contributing to their antitumor properties.

Quantitative Anticancer Activity

The anticancer efficacy of various indolizine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| Compound 5j | Hep-G2 (Hepatocellular Carcinoma) | 0.20 µg/mL | EGFR Kinase Inhibition |

| Compound 5g | Hep-G2 (Hepatocellular Carcinoma) | 0.29 µg/mL | Not Specified |

| Compound 5a | Hep-G2 (Hepatocellular Carcinoma) | 0.39 µg/mL | Not Specified |

| Compound 5d | Hep-G2 (Hepatocellular Carcinoma) | 0.48 µg/mL | Not Specified |

| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition |

| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | |

| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | |

| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition |

| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | |

| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | |

| cis-11 | DU-145 (Prostate) | 4.41 | Not Specified |

| MDA-MB-231 (Breast) | 1.01 | Not Specified | |

| Compound 8e | CAL-27 (Oral) | 47-117 nM | Tubulin Polymerization Inhibition |

| BT-20 (Breast) | 47-117 nM | Tubulin Polymerization Inhibition | |

| HGC-27 (Gastric) | 47-117 nM | Tubulin Polymerization Inhibition | |

| Compound 8h | CAL-27 (Oral) | 47-117 nM | Tubulin Polymerization Inhibition |

| BT-20 (Breast) | 47-117 nM | Tubulin Polymerization Inhibition | |

| HGC-27 (Gastric) | 47-117 nM | Tubulin Polymerization Inhibition | |

| Compound 8e | - | 1.3 µM | Tubulin Polymerization Inhibition |

| Compound 8h | - | 1.9 µM | Tubulin Polymerization Inhibition |

| Compound 7f | - | 1.2 µM | Tubulin Polymerization Inhibition |

| Paclitaxel | - | 1.2 µM | Tubulin Polymerization Inhibition |

| Verubulin | - | 0.9 µM | Tubulin Polymerization Inhibition |

Mechanisms of Anticancer Action

A primary mechanism of action for several potent anticancer indolizine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. These derivatives often bind to the colchicine-binding site on β-tubulin.

References

Illuminating the Core: A Technical Guide to the Fluorescent Properties of Indolizine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a unique bicyclic aromatic system, has emerged as a privileged structure in the development of novel fluorophores. Its inherent photophysical properties, coupled with the synthetic tractability to fine-tune its fluorescence characteristics, have positioned indolizine derivatives as powerful tools in cellular imaging, biosensing, and materials science. This in-depth technical guide explores the core fluorescent properties of indolizine scaffolds, providing a comprehensive overview of their photophysical data, detailed experimental methodologies, and insights into their applications in elucidating complex biological pathways.

Unveiling the Luminescence: Photophysical Properties of Indolizine Derivatives

The fluorescence of indolizine and its derivatives is intrinsically linked to their electronic structure. The fusion of a pyridine and a pyrrole ring creates a π-conjugated system that can be readily modified to modulate absorption and emission wavelengths, quantum yields, and Stokes shifts. The tunability of these properties through strategic substitution allows for the rational design of fluorophores for specific applications.

Structure-Property Relationships: A Quantitative Overview

The photophysical properties of indolizine scaffolds are highly sensitive to the nature and position of substituents on the bicyclic core. Electron-donating and electron-withdrawing groups can be strategically introduced to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics. The following tables summarize key photophysical data for representative classes of indolizine derivatives, providing a comparative landscape for researchers.

Table 1: Photophysical Properties of Pyrido[3,2-b]indolizine Derivatives in DMSO

| Compound | R¹ | R² | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |

| 1 | NO₂ | CO₂Et | 412 | 19,000 | 503 | 0.85 |

| 2 | CN | CO₂Et | 418 | 16,500 | 512 | 0.91 |

| 3 | H | CO₂Et | 435 | 10,500 | 528 | 0.65 |

| 4 | OMe | CO₂Et | 458 | 7,500 | 558 | 0.15 |

| 5 | Et | CO₂Et | 462 | 6,800 | 568 | 0.12 |

| 6 | H | Ac | 445 | 8,600 | 537 | 0.41 |

| 7 | H | CN | 428 | 13,000 | 515 | 0.95 |

Table 2: Photophysical Properties of Indolizine-Squaraine Dyes

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Ind-SQ1 | CH₂Cl₂ | 652 | 670 | 18 | 0.65 |

| Ind-SQ2 | CH₂Cl₂ | 726 | 750 | 24 | 0.12 |

| Ind-SQ3 | Methanol | 645 | 665 | 20 | 0.58 |

Table 3: Photophysical Properties of 2-(Indolizin-3-yl)acetamide Derivatives

| Compound | R | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |

| 3aa | Morpholino | CH₂Cl₂ | 386 | 448 | 0.25 |

| 3ab | Piperidino | CH₂Cl₂ | 385 | 447 | 0.28 |

| 3ac | N,N-Dimethyl | CH₂Cl₂ | 384 | 446 | 0.22 |

| 3ad | N,N-Diethyl | CH₂Cl₂ | 385 | 447 | 0.26 |

From Benchtop to Application: Key Experimental Protocols

The successful development and application of fluorescent indolizine derivatives hinge on robust and reproducible experimental procedures. This section provides detailed methodologies for the synthesis and photophysical characterization of these compounds, as well as their application in cellular imaging.

Synthesis of Indolizine Scaffolds: A Multicomponent Approach

A versatile and efficient method for the synthesis of substituted indolizines is the one-pot, three-component reaction involving a pyridine derivative, an α-halo ketone, and an activated alkyne.

Protocol: Synthesis of Ethyl 2-phenylindolizine-1-carboxylate

-

Reactant Preparation: In a round-bottom flask, dissolve pyridine (1.0 mmol) and ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Reaction Initiation: Add triethylamine (1.2 mmol) to the mixture and stir at room temperature for 30 minutes to form the pyridinium ylide in situ.

-

Cycloaddition: To the reaction mixture, add ethyl propiolate (1.1 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl 2-phenylindolizine-1-carboxylate.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization of Fluorescent Properties

Accurate determination of the photophysical properties is essential for understanding the behavior of indolizine-based fluorophores.

Protocol: UV-Visible Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the indolizine derivative in a spectroscopic grade solvent (e.g., DMSO, ethanol, or dichloromethane) at a concentration of 1 mM. Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

UV-Visible Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer from 200 to 800 nm. Determine the wavelength of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a suitable wavelength range. Determine the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) that absorbs at a similar wavelength to the sample.

-

Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

Cellular Imaging with Indolizine Probes

The low cytotoxicity and good cell permeability of many indolizine derivatives make them excellent candidates for live-cell imaging.

Protocol: Staining and Imaging of Lipid Droplets

-

Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

Probe Preparation: Prepare a 1 mM stock solution of the indolizine-based lipid droplet probe in DMSO.

-

Cell Staining: Dilute the stock solution in serum-free DMEM to a final concentration of 1-10 µM. Remove the culture medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Add fresh culture medium to the cells and image using a confocal fluorescence microscope equipped with the appropriate laser line for excitation and a detector for the emission wavelength of the probe.

Visualizing the Mechanism: Signaling Pathways and Workflows

The application of fluorescent indolizine probes extends to the investigation of complex cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where these scaffolds play a crucial role.

Caption: Workflow for the synthesis and screening of indolizine libraries.

Caption: Mechanism of action of indolizine-based tubulin inhibitors.

Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.

Future Directions and Conclusion

The field of fluorescent indolizine scaffolds is a rapidly evolving area of research. Future efforts will likely focus on the development of probes with even more desirable photophysical properties, such as longer emission wavelengths for deep-tissue imaging, larger Stokes shifts to minimize self-quenching, and enhanced photostability. Furthermore, the design of "smart" probes that respond to specific biological analytes or environmental changes will continue to be a major driver of innovation.

molecular structure and numbering of ethyl indolizine-2-carboxylate

A Comprehensive Technical Guide to Ethyl Indolizine-2-carboxylate

This guide provides an in-depth overview of the molecular structure, chemical properties, and synthesis of ethyl indolizine-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where indolizine derivatives are of significant interest due to their diverse pharmacological activities.

Molecular Structure and Numbering

Ethyl indolizine-2-carboxylate is a heterocyclic compound built upon a core indolizine scaffold. This scaffold consists of a fused pyridine and pyrrole ring system.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl indolizine-2-carboxylate.[1] Its structure is defined by an ethyl carboxylate group attached at the 2-position of the indolizine ring.

The standard IUPAC numbering for the indolizine ring begins at the carbon atom adjacent to the nitrogen in the five-membered pyrrole ring and proceeds around this ring before numbering the carbons of the six-membered pyridine ring. The bridgehead nitrogen atom is assigned the number 4.[1]

Caption: Molecular structure and IUPAC numbering of ethyl indolizine-2-carboxylate.

Quantitative Data

The key physicochemical and spectroscopic data for ethyl indolizine-2-carboxylate are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 153274-63-6 | [1] |

| Physical State | Solid | [1] |

| SMILES | CCOC(=O)C1=CN2C=CC=CC2=C1 | [1] |

| InChI Key | QGWGRWMQFFGAQV-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J= 6.3 Hz, 1.0 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1.2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H) | [1] |

Experimental Protocols

Synthesis of Ethyl Indolizine-2-carboxylate

A documented method for synthesizing ethyl indolizine-2-carboxylate is through the thermal cyclization of an acrylate precursor.[1][2]

-

Starting Material: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate

-

Procedure:

-

Add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol) to a 25 mL flask.

-

Heat the flask to 120 °C under a nitrogen atmosphere with stirring.[1][2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 55 minutes.[1][2]

-

Once the reaction is complete, dilute the mixture with 50 mL of a 5% Methanol:Ethyl Acetate solution.[1]

-

Purify the product by passing the diluted mixture through a thick pad of silica gel, eluting with 5% Methanol:Ethyl Acetate.[1]

-

Concentrate the collected eluent to yield the final product as a dark solid.

-

-

Yield: 4.02 g (21.2 mmol, 75% yield).[1]

Caption: Workflow for the synthesis of ethyl indolizine-2-carboxylate.

Further Synthetic Transformations

Ethyl indolizine-2-carboxylate is a versatile building block for creating more complex functionalized indolizines.[3] Key subsequent reactions include:

-

Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid using a base like potassium hydroxide in an ethanol/water mixture. This carboxylic acid is a key intermediate for forming amides and other derivatives.[3]

-

Halogenation: Bromination, typically at the 3-position, can be achieved using bromine in glacial acetic acid. This introduces a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3]

-

Hydrazinolysis: The ester can be converted to indolizine-2-carbohydrazide by refluxing with hydrazine hydrate in ethanol.[2]

These transformations enable the generation of diverse libraries of indolizine-based compounds for screening in drug discovery programs.[3]

References

Technical Guide: Crystal Structure of Methyl Indolizine-2-carboxylate and Related Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the crystal structure of methyl indolizine-2-carboxylate. Following a comprehensive search of crystallographic databases and peer-reviewed literature, no published single-crystal X-ray diffraction data for the target compound, this compound, was found.

Therefore, this guide provides a detailed analysis of the crystallographic data for its structural isomer, methyl 1H-indole-2-carboxylate , and representative substituted indolizine carboxylate derivatives . This information serves as a valuable reference for understanding the molecular geometry and packing of the core indolizine scaffold. Additionally, detailed experimental protocols for the synthesis of indolizine-2-carboxylates and for single-crystal X-ray diffraction are provided.

Comparative Crystallographic Data

While data for the specific target molecule is unavailable, the crystal structure of its common isomer, methyl 1H-indole-2-carboxylate, has been determined. Furthermore, crystal structures for various substituted indolizine carboxylates are available and provide insight into the geometry of the core heterocyclic system.

Crystal Structure of a Structural Isomer: Methyl 1H-Indole-2-carboxylate

The crystal structure of methyl 1H-indole-2-carboxylate provides a key crystallographic comparison point.

| Parameter | Methyl 1H-Indole-2-carboxylate |

| Chemical Formula | C₁₀H₉NO₂ |

| CCDC Number | 245238 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6463(6) |

| b (Å) | 21.470(3) |

| c (Å) | 7.3961(9) |

| α (°) | 90 |

| β (°) | 112.015(4) |

| γ (°) | 90 |

| Volume (ų) | 831.24(17) |

| Z | 4 |

| Temperature (K) | 150 |

| R-factor (Rgt(F)) | 0.051 |

Crystal Structures of Substituted Indolizine Carboxylates

To illustrate the crystallography of the core indolizine ring, data from two representative substituted derivatives are presented.[1][2] These examples show how substituents can influence the crystal packing and unit cell dimensions.

| Parameter | Diethyl indolizine-1,3-dicarboxylate [1] | Ethyl 3-benzoylindolizine-1-carboxylate [2] |

| Chemical Formula | C₁₄H₁₅NO₄ | C₁₈H₁₅NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (No. 14) | P2₁/c (No. 14) |

| a (Å) | 7.941(2) | 10.030(2) |

| b (Å) | 19.700(4) | 19.223(3) |

| c (Å) | 8.622(2) | 7.9652(17) |

| α (°) | 90 | 90 |

| β (°) | 101.770(3) | 103.073(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1320.5(5) | 1495.9(5) |

| Z | 4 | 4 |

| Temperature (K) | 291 | 291 |

| R-factor (R[F²>2σ(F²)]) | 0.050 | 0.048 |

Experimental Protocols

This section details relevant methodologies for the synthesis of the indolizine-2-carboxylate core and the general procedure for crystal structure determination.

Synthesis of Ethyl/Methyl Indolizine-2-carboxylate

The following protocol is adapted from a documented method for the synthesis of ethyl indolizine-2-carboxylate via thermal cyclization of an acrylate precursor. The synthesis of the methyl ester would follow the same procedure, substituting the corresponding methyl acrylate precursor.

Starting Material: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate or Methyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate.

Procedure:

-

Add the starting material (e.g., 7.0 g, 28 mmol of the ethyl ester) to a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the flask to 120 °C in an oil bath under a nitrogen atmosphere, with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% Methanol:Ethyl Acetate). The reaction is typically complete within 1 hour.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the crude mixture with 50 mL of 5% Methanol:Ethyl Acetate solution.

-

Purify the product by passing the solution through a short plug of silica gel, eluting with the same solvent mixture.

-

Combine the fractions containing the product and concentrate the eluent under reduced pressure to yield the final product, typically as a dark solid.

Single-Crystal X-Ray Diffraction Protocol

This is a generalized workflow for the determination of a molecular crystal structure.

1. Crystallization:

-

Dissolve the purified indolizine carboxylate compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate).

-

Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial and leave it undisturbed in a larger, sealed container with a less polar anti-solvent (e.g., hexane).

-

Allow several days to weeks for single crystals of sufficient size and quality to form.

2. Data Collection:

-

Carefully select and mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal onto a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX CCD or similar).

-

Cool the crystal to a low temperature (typically 100-150 K) using a nitrogen stream to minimize thermal vibrations.

-

Perform data collection using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

Process the collected diffraction data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXS). This provides an initial model of the molecular structure.

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

-

The final refinement quality is assessed by the R-factor, goodness-of-fit (S), and residual electron density maps.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow from chemical synthesis to final structural analysis.

References

Methodological & Application

Application Notes and Protocols: Methyl Indolizine-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold, a fused heterocyclic system containing a nitrogen atom at the bridgehead, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2][3] Among these, methyl indolizine-2-carboxylate and its analogues serve as a crucial starting point for the synthesis of novel therapeutic agents. These compounds have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, making them a focal point in modern drug discovery.[4][5][6][7] This document provides an overview of the applications of this compound derivatives, including key experimental data, detailed protocols for their synthesis and biological evaluation, and visualizations of relevant pathways and workflows.

Synthesis of Indolizine-2-carboxylate Derivatives

A prevalent and efficient method for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as methyl propiolate.[2][8]

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a generic methyl 3-substituted-indolizine-1-carboxylate, a close analogue and common derivative class of the core topic.[2]

Materials:

-

Substituted 2-(bromomethyl)pyridine or similar pyridinium salt precursor

-

Methyl propiolate

-

Base (e.g., Triethylamine (TEA), Sodium Hydride (NaH))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., cyclohexane, ethyl acetate)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Ylide Generation: In a round-bottom flask under an inert atmosphere, dissolve the pyridinium salt precursor (1 mmol) in the anhydrous solvent (10 mL).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the base (1.1 mmol) to the suspension to generate the pyridinium ylide in situ. Stir for 30 minutes at 0 °C.

-

Cycloaddition: To the ylide solution, add methyl propiolate (1.2 mmol) dropwise while maintaining the temperature at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding water (20 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of cyclohexane/ethyl acetate) to obtain the pure this compound derivative.[2]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]

Caption: Workflow for the synthesis of this compound derivatives.

Applications in Anti-Inflammatory Drug Discovery

Derivatives of this compound have emerged as potent anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling molecules in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[4][9]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Selective inhibition of COX-2, which is induced during inflammation, over the constitutively expressed COX-1 is a key strategy to reduce gastrointestinal side effects.[4] Several methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates have shown potent and selective COX-2 inhibitory activity.[4]

Caption: Inhibition of the COX-2 pathway by indolizine derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Structure/Substituents | Target | IC₅₀ (µM) | Reference |

| 4e | 3-(4-Fluorobenzoyl)-7-methyl-2-phenyl | COX-2 | 6.71 | [4] |

| Indomethacin | (Reference Drug) | COX-2 | 7.02 | [4] |

| 4d | 7-(Trifluoromethyl)-3-(4-chlorobenzoyl) | COX-2 | Significantly reduces levels | [9] |

| 4e / 4f / 4a | 7-(Trifluoromethyl) derivatives | TNF-α | Significantly reduces levels | [9] |

| 4f / 4g / 4d | 7-(Trifluoromethyl) derivatives | IL-6 | Significantly reduces levels | [9] |

Protocol 2: In Vitro COX-2 Inhibitory Assay

This protocol outlines a common method to assess the COX-2 inhibitory potential of test compounds.[4]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (indolizine derivatives) and reference drug (e.g., Indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric or fluorometric probe (e.g., Amplex Red)

-

Microplate reader

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the colorimetric/fluorometric probe to each well.

-

Inhibition Step: Add the diluted test compounds or reference drug to the respective wells. Include a control well with DMSO only (no inhibition) and a background well without the enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells (except the background) to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence or absorbance using a microplate reader. Take readings every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Applications in Anticancer Drug Discovery

Indolizine derivatives have shown significant antiproliferative activity against a variety of human cancer cell lines, including melanoma, leukemia, and non-small cell lung cancer.[6] Mechanisms of action include the inhibition of tubulin polymerization and the disruption of key signaling pathways like EGFR.[6][10]

Quantitative Data: Antiproliferative Activity

| Compound ID | Structure/Substituents | Cell Line | Activity Metric | Value | Reference |

| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Lung) | GI% | >100 (Cytotoxic) | [6] |

| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (CNS) | GI% | >100 (Cytotoxic) | [6] |

| 7a | Platinum(II) complex with methyl hydrazinecarbodithioate derivative of indolin-2-one | HCT-116 (Colon) | IC₅₀ | 1.89 µM | [11] |

| 7b | Platinum(II) complex with methyl hydrazinecarbodithioate derivative of indolin-2-one | MCF-7 (Breast) | IC₅₀ | 4.41 µM | [11] |

| 8e | 2-(4-chlorophenyl)-3-benzoyl-6-methoxyindolizine | HGC-27 (Gastric) | IC₅₀ | 10 nM | [10] |

| 8h | 2-(4-bromophenyl)-3-benzoyl-6-methoxyindolizine | HGC-27 (Gastric) | IC₅₀ | 15 nM | [10] |

Protocol 3: Cell Viability (MTS) Assay

This protocol details a colorimetric method to assess the effect of compounds on the metabolic activity and viability of cancer cells.[11]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds and reference drug (e.g., Doxorubicin)

-

MTS reagent (containing phenazine methosulfate)

-

96-well cell culture plates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubate the plate for another 48-72 hours.

-

MTS Addition: Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37 °C. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ or GI₅₀ value.

Caption: General workflow for an in vitro anticancer cell viability assay.

Applications in Antimicrobial Drug Discovery

Indole-based scaffolds are present in many approved antimicrobial drugs.[12] Similarly, indolizine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity superior to conventional antibiotics like ampicillin and streptomycin.[12]

Quantitative Data: Antibacterial Activity

| Compound ID | Substituents | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 8 | N-Derivative of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | En. cloacae | 0.004 | 0.008 | [12] |

| 8 | (As above) | B. cereus | 0.03 | 0.06 | [12] |

| 11 | (As above) | B. cereus | 0.008 | 0.015 | [12] |

| 12 | (As above) | E. coli | 0.004 | 0.008 | [12] |

| Ampicillin | (Reference Drug) | E. coli | 0.5 | 1.0 | [12] |

| Streptomycin | (Reference Drug) | E. coli | 0.25 | 0.5 | [12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Protocol 4: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Test compounds and reference antibiotics

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator (37 °C)

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

The this compound scaffold is a versatile and highly valuable platform for the development of new therapeutic agents. Derivatives have demonstrated potent activity across multiple disease areas, including inflammation, cancer, and infectious diseases. The synthetic accessibility of the indolizine core, particularly through methods like 1,3-dipolar cycloaddition, allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented here provide a foundational guide for researchers aiming to explore and exploit the therapeutic potential of this promising class of compounds in drug discovery pipelines.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 9. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structures and antitumor activity of two platinum(II) complexes with methyl hydrazinecarbodithioate derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Functionalized Indolizines from Ethyl Indolizine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic scaffold and an isomer of indole, is a key structural motif in numerous biologically active compounds.[1] Derivatives of indolizine have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Ethyl indolizine-2-carboxylate is a readily available and versatile starting material for the synthesis of a diverse library of functionalized indolizine derivatives. This document provides detailed protocols for key synthetic transformations starting from ethyl indolizine-2-carboxylate, including hydrolysis, amidation, bromination, and palladium-catalyzed cross-coupling reactions, to facilitate the development of novel therapeutic agents.

Synthetic Strategy Overview

The functionalization of the indolizine core from ethyl indolizine-2-carboxylate is a multi-step process that allows for diversification at various positions of the heterocyclic ring. The general workflow involves initial modification of the ester group, followed by functionalization of the indolizine ring itself. This strategy enables the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Caption: General workflow for the functionalization of ethyl indolizine-2-carboxylate.

Key Synthetic Transformations and Protocols

Hydrolysis of Ethyl Indolizine-2-carboxylate

The saponification of the ethyl ester to the corresponding carboxylic acid is a crucial initial step for subsequent modifications, such as amidation.[2]

Experimental Protocol: A solution of ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) is treated with potassium hydroxide (5.0 mmol). The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield indolizine-2-carboxylic acid.[1]

Table 1: Hydrolysis of Ethyl Indolizine-2-carboxylate

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| Ethyl indolizine-2-carboxylate | KOH, EtOH/H₂O, reflux, 2-4 h | Indolizine-2-carboxylic acid | >90 | [1] |

Amidation of Indolizine-2-carboxylic Acid

The carboxylic acid intermediate can be readily converted to a variety of amides using standard coupling agents. Propylphosphonic acid anhydride (T3P®) is a mild and efficient reagent for this transformation.[3]

Experimental Protocol: To a stirred solution of indolizine-2-carboxylic acid (1.0 mmol) in anhydrous chloroform (10 mL), add N,N-diisopropylethylamine (DIPEA) (3.0 mmol). Cool the mixture to between -20 °C and -10 °C. Slowly add a solution of propylphosphonic acid anhydride (T3P®) (1.5 mmol) in an appropriate solvent. Following the T3P® addition, add the desired amine or hydrazine derivative (1.2 mmol). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indolizine-2-carboxamide.[3]

Table 2: Synthesis of Indolizine-2-carboxamides using T3P®

| Amine | Product | Yield (%) | Reference |

| Hydrazine hydrate | Indolizine-2-carbohydrazide | 75 | [3] |

| Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | 72 | [3] |

| Aniline | N-phenylindolizine-2-carboxamide | 85 | [3] |

| Benzylamine | N-benzylindolizine-2-carboxamide | 88 | [3] |

Bromination of Ethyl Indolizine-2-carboxylate

To facilitate cross-coupling reactions, the indolizine core must first be halogenated. Bromination typically occurs at the 3-position.[2]

Experimental Protocol: To a solution of ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature, a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) is added dropwise. The reaction mixture is stirred for 1-2 hours, during which a precipitate may form. Reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The solid is dried under vacuum to yield ethyl 3-bromoindolizine-2-carboxylate.[2]

Table 3: Bromination of Ethyl Indolizine-2-carboxylate

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| Ethyl indolizine-2-carboxylate | Br₂, glacial acetic acid, RT, 1-2 h | Ethyl 3-bromoindolizine-2-carboxylate | ~90 | [2] |

Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromoindolizine intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino functionalities.

References

The Versatility of Methyl Indolizine-2-carboxylate in Medicinal Chemistry: A Detailed Overview of its Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl indolizine-2-carboxylate and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This versatile heterocyclic core serves as a foundational building block for the development of novel therapeutic agents targeting a range of diseases, from inflammatory conditions to cancer and microbial infections. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the biological activities of this promising class of compounds.

Application Notes

The indolizine nucleus, an isomer of indole, has garnered considerable attention due to its presence in various natural products and its synthetic accessibility. The introduction of a methyl carboxylate group at the 2-position provides a key handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with tailored biological activities. The primary areas of application for this compound derivatives in medicinal chemistry include:

-

Anti-inflammatory Agents: Derivatives of this compound have been investigated as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By selectively targeting COX-2 over the COX-1 isoform, these compounds have the potential to offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The indolizine scaffold is a constituent of several natural products with cytotoxic properties. Synthetic derivatives of this compound have been shown to exhibit significant anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through pathways such as the mitochondria-p53 pathway and the inhibition of key signaling pathways like PI3K/Akt, which are crucial for cancer cell survival and proliferation. Some derivatives also act as microtubule destabilizers, leading to cell cycle arrest in the G2/M phase.

-

Antimicrobial Agents: The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Indolizine-2-carboxylate derivatives have demonstrated promising activity against a range of pathogenic microbes. Their proposed mechanisms of action include the inhibition of essential bacterial enzymes, such as protein tyrosine phosphatases, and disruption of the microbial cell membrane.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives from published studies.

Table 1: Anti-inflammatory Activity of Indolizine Derivatives

| Compound | Target | IC50 (µM) | Cell Line/Enzyme | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | Human recombinant | [1] |

| Indomethacin (Reference) | COX-2 | 6.84 | Human recombinant | [1] |

Table 2: Anticancer Activity of Indolizine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Indolizine Derivative 'C3' | HepG2 (Liver Cancer) | Not specified | Induction of apoptosis via mitochondria-p53 pathway | [2][3] |

| Dithiolation Indolizine 'C8' | A549 (Lung Cancer) | ~15-30 µg/mL | Induction of apoptosis via intrinsic pathways, G2/M phase arrest | [4][5] |

| Indolizine Derivative '8e' | CAL-27 (Oral Cancer) | 0.047 | Microtubule destabilizer | [6] |

| Indolizine Derivative '8h' | BT-20 (Breast Cancer) | 0.117 | Microtubule destabilizer | [6] |

Table 3: Antimicrobial Activity of Indolizine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indolizine-1-carbonitrile '5b' | Candida species | 8-32 | [7] |

| Indolizine-1-carbonitrile '5g' | Gram-positive & Gram-negative bacteria | 16-256 | [7] |

| Pyrazolyl-indolizine '13' | Salmonella typhimurium | Not specified (Increased cell membrane oxidation) | [8] |

| Pyrazolyl-indolizine '9' | Pseudomonas aeruginosa | Not specified (Increased lipid peroxidation) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate the activity of this class of compounds.

Protocol 1: Synthesis of Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate[9][10][11]

This protocol describes a 1,3-dipolar cycloaddition reaction, a common method for synthesizing the indolizine core.

Materials:

-

1-((Quinol-2-yl)methyl)pyridinium iodide

-

Methyl propiolate

-

Sodium hydride (50% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)